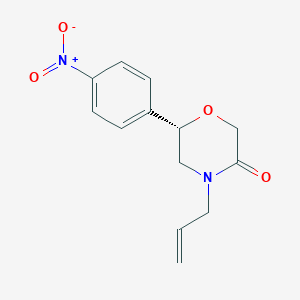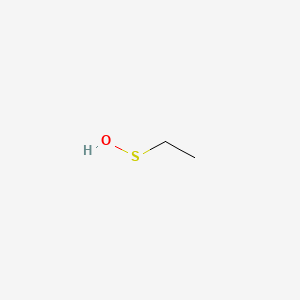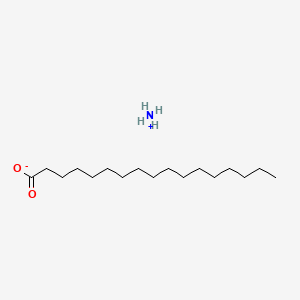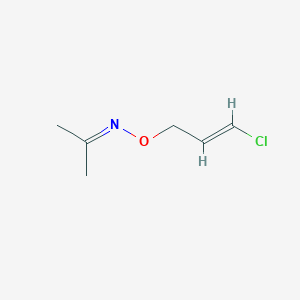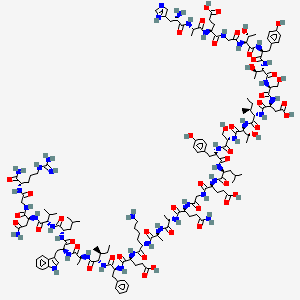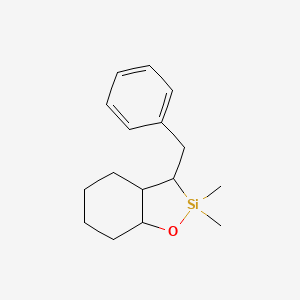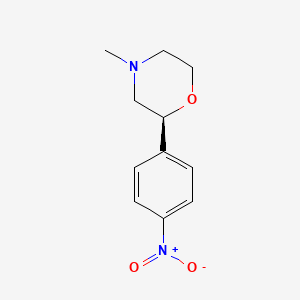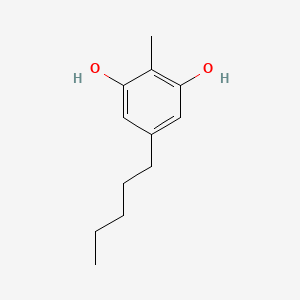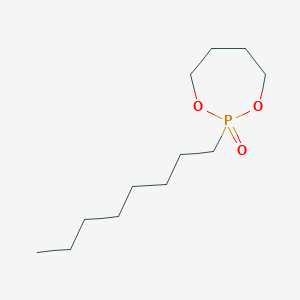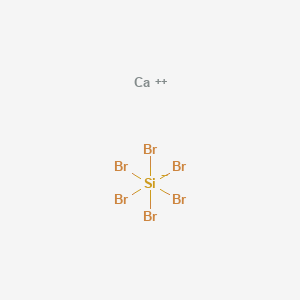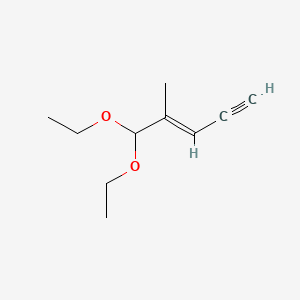
5,5-Diethoxy-4-methylpent-3-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethoxy-4-methylpent-3-en-1-yne is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is known for its unique structure, which includes both an alkyne and an enol ether functional group. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 5,5-Diethoxy-4-methylpent-3-en-1-yne typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylpent-3-en-1-yne with diethyl ether in the presence of a strong base . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5,5-Diethoxy-4-methylpent-3-en-1-yne undergoes various types of chemical reactions, including:
Scientific Research Applications
5,5-Diethoxy-4-methylpent-3-en-1-yne has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Diethoxy-4-methylpent-3-en-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
5,5-Diethoxy-4-methylpent-3-en-1-yne can be compared with other similar compounds, such as:
4-Methylpent-3-en-1-yne: This compound lacks the diethoxy groups, making it less reactive in certain chemical reactions.
5,5-Dimethoxy-4-methylpent-3-en-1-yne: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
91057-18-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(E)-5,5-diethoxy-4-methylpent-3-en-1-yne |
InChI |
InChI=1S/C10H16O2/c1-5-8-9(4)10(11-6-2)12-7-3/h1,8,10H,6-7H2,2-4H3/b9-8+ |
InChI Key |
DERQCIKRSQWNOA-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(/C(=C/C#C)/C)OCC |
Canonical SMILES |
CCOC(C(=CC#C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



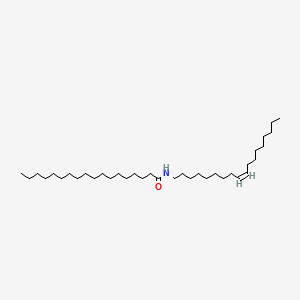
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
